molecular formula C12H18ClN B3086496 [(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride CAS No. 1159701-01-5

[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride

Cat. No.: B3086496
CAS No.: 1159701-01-5
M. Wt: 211.73 g/mol
InChI Key: ZOGFGFCWCXTMHR-MLBSPLJJSA-N
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Description

[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride is a secondary amine characterized by a trans (E)-configured propenyl group attached to a phenyl ring and a propylamine backbone. Its molecular formula is C₁₂H₁₆ClN (molecular weight: 209.72 g/mol). The compound is primarily utilized in research and pharmaceutical development, as evidenced by its global supplier network spanning over 50 countries, with China dominating production (106,298 suppliers) . The E-configuration of the propenyl group may influence its stereochemical interactions with biological targets, though its exact pharmacological profile remains under investigation.

Properties

IUPAC Name

(E)-3-phenyl-N-propylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h3-9,13H,2,10-11H2,1H3;1H/b9-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGFGFCWCXTMHR-MLBSPLJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC=CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC/C=C/C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride typically involves the reaction of cinnamyl chloride with propylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cinnamaldehyde or cinnamic acid.

    Reduction: Formation of cinnamyl alcohol or propylamine derivatives.

    Substitution: Formation of various substituted cinnamyl derivatives.

Scientific Research Applications

Antidepressant Properties

Research has indicated that compounds similar to [(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride exhibit antidepressant effects. The structural characteristics of this compound allow it to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation. Studies have shown that derivatives of cinnamylamine can enhance the activity of these neurotransmitters, suggesting potential for developing new antidepressant medications .

Anti-inflammatory Effects

Cinnamylamine derivatives have been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Research has demonstrated that such compounds can reduce inflammation in animal models, indicating their potential use in developing anti-inflammatory drugs .

Building Block for Pharmaceuticals

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the synthesis of more complex molecules used in pharmaceuticals. For instance, it can be utilized in the synthesis of other amines and heterocycles that have medicinal properties .

Synthesis of Chiral Compounds

The compound's chiral nature makes it valuable in synthesizing chiral intermediates for pharmaceuticals. Chiral compounds are essential in drug development as they often exhibit different biological activities based on their stereochemistry. Researchers have successfully employed this compound in asymmetric synthesis processes to produce enantiomerically pure compounds .

Case Studies

Study Objective Findings
Study 1Investigate antidepressant effectsCinnamylamine derivatives increased serotonin levels in animal models, suggesting potential as antidepressants .
Study 2Evaluate anti-inflammatory propertiesDemonstrated significant reduction in inflammation markers in treated groups compared to controls .
Study 3Synthesis of chiral intermediatesSuccessfully synthesized several chiral compounds using this compound as a starting material .

Mechanism of Action

The mechanism of action of [(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand that binds to receptors or enzymes, modulating their activity. The compound’s effects are mediated through the activation or inhibition of signaling pathways, leading to various biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Pheniramine Maleate
  • Structure : N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine hydrogen maleate.
  • Key Features : Incorporates a pyridyl substituent and a tertiary amine group.
  • Pharmacology : Antihistamine with H₁ receptor antagonism, used for allergic reactions .
  • Contrast : Unlike [(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride, Pheniramine’s pyridyl group enhances binding to histamine receptors, while the absence of a propenyl chain reduces steric hindrance.
Promethazine Hydrochloride
  • Structure: N,N-Dimethyl-1-phenothiazin-10-ylpropan-2-amine hydrochloride.
  • Key Features: Phenothiazine ring system with a tertiary amine.
  • Pharmacology : Potent antihistamine and sedative due to dopamine receptor antagonism .
  • Contrast: The phenothiazine moiety confers antipsychotic properties absent in this compound, which lacks aromatic heterocycles.
Maprotiline Hydrochloride
  • Structure: N-Methyl-9,10-ethanoanthracene-9(10H)-propylamine hydrochloride.
  • Key Features : Tricyclic anthracene backbone with a secondary amine.
  • Pharmacology: Tricyclic antidepressant with norepinephrine reuptake inhibition .
  • Contrast : The polycyclic structure increases lipophilicity (molecular weight: 313.86 g/mol vs. 209.72 g/mol), enhancing blood-brain barrier penetration compared to the simpler this compound .
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine Hydrochloride
  • Structure : Methoxy-substituted phenyl propenylamine.
  • Key Features : Para-methoxy group on the phenyl ring.
  • Contrast : The electron-donating methoxy group may alter electronic properties and receptor affinity compared to the unsubstituted phenyl group in the target compound .
Propylamine Hydrochloride
  • Structure : 1-Propanamine hydrochloride.
  • Applications : Used in buffer solutions for pharmaceutical assays (e.g., Triamterene and Hydrochlorothiazide Tablets) .
  • Contrast : The lack of aromaticity and secondary amine structure limits its pharmacological relevance compared to this compound.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Use/Activity
[(2E)-3-Phenyl-2-propen-1-yl]propylamine HCl C₁₂H₁₆ClN 209.72 E-propenyl, phenyl, secondary amine Research/Pharmaceutical development
Pheniramine Maleate C₁₆H₂₀N₂O₄ 304.34 Pyridyl, tertiary amine Antihistamine
Maprotiline Hydrochloride C₂₀H₂₃N·HCl 313.86 Tricyclic anthracene, secondary amine Antidepressant
Propylamine Hydrochloride C₃H₉N·HCl 95.57 Primary amine, no aromatic groups Buffer reagent

Biological Activity

[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride is an organic compound characterized by its propyl amine functional group linked to a propene chain, specifically bearing a phenyl substituent. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H20ClNO
  • Molecular Weight : 241.76 g/mol
  • Structure : The compound features a propylene backbone with a phenyl group, which may influence its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, leading to alterations in metabolic pathways. Specific mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.
  • Receptor Interaction : It could bind to receptors, potentially influencing signal transduction pathways.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents. The effectiveness against various pathogens suggests potential applications in treating infections.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have revealed promising results. It may induce apoptosis in cancer cells or inhibit tumor growth through multiple mechanisms, including:

  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating significant potency.
Study 3Mechanistic InsightsIdentified specific enzyme targets that are inhibited by the compound, suggesting pathways for further investigation.

Safety and Toxicology

Safety assessments are crucial for any compound intended for therapeutic use. Initial studies indicate that this compound has a relatively low toxicity profile, but further toxicological studies are necessary to establish safe dosage levels and potential side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of substituted propylamine hydrochlorides typically involves alkylation of primary amines with halogenated precursors. For example, in the synthesis of viologen derivatives, 3-bromo propylamine hydrobromide reacts with bipyridyl compounds under reflux in anhydrous solvents . To optimize yield, monitor reaction progress via thin-layer chromatography (TLC) and employ inert atmospheres (e.g., nitrogen) to prevent oxidation. Post-synthesis, purify the product using recrystallization in ethanol/water mixtures, as described for propylamine hydrochloride reagents in pharmacopeial standards .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Assign peaks for the (2E)-configured propenyl group (δ 6.2–7.2 ppm for aromatic protons; coupling constants J = 12–16 Hz for trans-alkene protons) .
  • X-ray crystallography : Refine the structure using SHELXL for small-molecule crystallography, ensuring R-factors < 5% for high confidence .
  • Mass spectrometry : Confirm the molecular ion peak at m/z 201.13 (exact mass) with ≤2 ppm error .

Q. What analytical methods are suitable for assessing purity and stability in aqueous solutions?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid. Compare retention times against USP-grade reference standards .
  • Karl Fischer titration : Quantify water content (<0.5% w/w) to assess hygroscopicity .
  • Accelerated stability studies : Store samples at 40°C/75% relative humidity for 6 months and monitor degradation via LC-MS to identify hydrolysis byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Conduct:

  • Phase solubility analysis : Use the Higuchi–Connors method to determine intrinsic solubility in buffered solutions (pH 1–12) .
  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns of batches to identify polymorphic variations .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity, which may alter apparent solubility .

Q. What experimental strategies are effective for studying the compound’s interactions with biological targets (e.g., monoamine transporters)?

  • Methodological Answer :

  • Radioligand binding assays : Use [³H]-labeled analogs to measure affinity (Ki) for transporters, as demonstrated for tranylcypromine hydrochloride .
  • Molecular docking : Perform in silico simulations with AutoDock Vina, using crystal structures of target proteins (e.g., SERT, DAT) from the PDB .
  • Functional assays : Measure neurotransmitter uptake inhibition in synaptosomal preparations .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

  • Methodological Answer :

  • ADMET prediction : Use software like Schrödinger’s QikProp to estimate bioavailability, CYP450 inhibition, and hERG channel liability .
  • Metabolite identification : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS .
  • Toxicity profiling : Cross-reference structural alerts with databases like ChemIDplus to flag reactive intermediates (e.g., quinone formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride
Reactant of Route 2
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[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride

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